env-Mlvi-4 fusion protein
Description
Properties
CAS No. |
160405-94-7 |
|---|---|
Molecular Formula |
C7H9NO3 |
Synonyms |
env-Mlvi-4 fusion protein |
Origin of Product |
United States |
Molecular Biology and Genetic Origins of Env Mlvi 4 Fusion Protein
Genomic Organization of Moloney Murine Leukemia Virus (MoMLV)
Moloney Murine Leukemia Virus (MoMLV) is a well-characterized retrovirus classified under the Gammaretrovirus genus within the Retroviridae family. ictv.globalwikipedia.org Its genetic material is a single-stranded, positive-sense RNA molecule, approximately 8.3 kilobases (kb) in length. ictv.globalwikipedia.org Upon infection, this RNA genome is reverse-transcribed into double-stranded DNA, known as the provirus, which then integrates into the host cell's genome. wikipedia.orgresearchgate.netmdpi.com
The proviral DNA organization is defined by key regions:
Long Terminal Repeats (LTRs): Flanking the coding regions, LTRs are about 600 nucleotides long and contain regulatory sequences (U3, R, U5) crucial for proviral transcription, enhancer activity, and integration. ictv.globalresearchgate.net
Protein-Coding Genes: The central region of the MoMLV genome comprises three canonical genes:
gag (Group-specific antigen): Encodes precursor polyproteins (e.g., Gag) that are proteolytically cleaved into structural proteins, including matrix (MA), capsid (CA), and nucleocapsid (NC), which are essential for virion assembly. ictv.globalwikipedia.orgaddgene.orgcellbiolabs.com
pol (Polymerase): Encodes viral enzymes necessary for replication, such as protease (PR), reverse transcriptase (RT), and integrase (IN). ictv.globalwikipedia.orgaddgene.orgcellbiolabs.com
env (Envelope): Codes for the envelope glycoprotein (B1211001) precursor (Env polyprotein), which is subsequently cleaved into surface (SU) and transmembrane (TM) proteins. These glycoproteins are critical for viral attachment to host cells and membrane fusion, mediating viral entry. ictv.globalwikipedia.orgaddgene.orgnih.govasm.org
The expression of the env gene typically occurs from a singly spliced mRNA transcript. nih.govmdpi.comfrontiersin.org
Table 1: Moloney Murine Leukemia Virus (MoMLV) Genomic Features
| Feature | Description |
| Genome Type | Single-stranded, positive-sense RNA; reverse-transcribed to double-stranded DNA provirus. wikipedia.orgresearchgate.net |
| Genome Size (RNA) | Approximately 8.3 kilobases (kb). ictv.globalwikipedia.org |
| Provirus Structure | Flanked by 5' and 3' Long Terminal Repeats (LTRs). ictv.globalresearchgate.net |
| Key Genes | gag, pol, env. ictv.globalwikipedia.orgresearchgate.net |
| Protein Products | Gag (structural proteins), Pol (enzymes: PR, RT, IN), Env (envelope glycoproteins: SU, TM). ictv.globalwikipedia.orgcellbiolabs.comuniprot.org |
| Env Expression | Translated from a singly spliced mRNA. nih.govmdpi.comfrontiersin.org |
Characterization of the Moloney Murine Leukemia Virus Integration Site 4 (Mlvi-4) Locus
The Moloney Murine Leukemia Virus Integration Site 4 (Mlvi-4) locus is identified as a common region in the host genome where MoMLV proviruses integrate, leading to the development of T-cell lymphomas. nih.gov This phenomenon, known as insertional mutagenesis, plays a key role in retroviral oncogenesis. nih.govnih.gov Research has shown that integration events immediately 3' of clusters of proviruses in the Mlvi-4 locus are associated with specific tumor-related mRNA transcripts. nih.gov These transcripts include a 5.5-kb mRNA expressed in normal rat thymus and spleen, and tumor-specific mRNA transcripts of 2.5 kb and 10 kb found exclusively in tumors harboring a provirus in the Mlvi-4 locus. nih.gov
Mechanisms of Viral Env Gene Integration and Fusion Event Formation
The life cycle of retroviruses involves the integration of their proviral DNA into the host chromosome, a process mediated by the viral integrase enzyme. ictv.globalpnas.orgscilit.com This integration can lead to oncogenesis by altering the expression of nearby cellular genes, often by placing proto-oncogenes under the influence of strong transcriptional enhancers located within the retroviral LTRs. mdpi.comnih.govnih.govannualreviews.org
In the specific case of the env-Mlvi-4 fusion protein, the formation of the fusion event results from a precise integration of the viral env gene in juxtaposition with the Mlvi-4 locus. This physical proximity allows for the generation of hybrid transcripts encompassing sequences from both the viral env gene and the cellular Mlvi-4 locus. nih.gov
Transcriptional and Splicing Events Leading to env-Mlvi-4 mRNA Transcripts
Following proviral integration, cellular RNA polymerase II transcribes the integrated viral DNA, producing full-length viral RNA. mdpi.combiologists.com In the context of env-Mlvi-4 fusion, these primary transcripts undergo atypical splicing events. Sequence analysis of tumor-specific mRNA clones, such as LE3a and B1.1, has confirmed their hybrid nature, demonstrating that they are derived from env/Mlvi-4 mRNA transcripts. nih.govnih.gov This hybrid mRNA production is a deviation from the standard retroviral gene expression, where env is typically translated from a singly spliced mRNA. mdpi.comfrontiersin.org
Identification of Cryptic Splice Sites and Acceptor Sequences
A crucial aspect of the env-Mlvi-4 fusion formation involves the utilization of cryptic splice sites. nih.govnih.govsloankettering.edubiorxiv.org The splicing process that generates the env/Mlvi-4 mRNA transcripts links a cryptic splice donor site located within the viral genome (specifically, at nucleotide position 6397 of the Moloney MLV genome) with a splice acceptor site found immediately 3' of the integrated provirus within the Mlvi-4 region of the host genome. nih.govnih.gov The recognition and use of these otherwise hidden splice sites are pivotal for the generation of the novel fusion transcript.
Genetic Variants and Isoforms of the this compound
Analysis of tumor-specific mRNA has revealed genetic variants and isoforms of the this compound, primarily due to differential splicing events. nih.govnih.gov For instance, two distinct cDNA clones, LE3a and B1.1, were isolated from independent tumors. Both clones represent hybrid env/Mlvi-4 mRNA transcripts. nih.govnih.gov Further research indicated that while the mRNA corresponding to clone B1.1 terminates 1,005 bases 3' of the splice acceptor site without additional splicing, the mRNA for clone LE3a undergoes differential splicing, excising an 81-base-long intron. nih.govnih.gov This differential splicing leads to the production of distinct protein isoforms.
Analysis of Open Reading Frames and Derived Amino Acid Sequences
The differential splicing events give rise to varied open reading frames (ORFs) and, consequently, fusion proteins of different lengths and amino acid compositions. nih.govnih.govelifesciences.org
Clone B1.1: Yields a 247-amino-acid open reading frame. nih.govnih.gov
Clone LE3a: Yields a 226-amino-acid open reading frame. nih.govnih.gov
Both fusion proteins share a common N-terminal region of 221 amino acids, of which 207 amino acids are derived from the viral env gene and 14 amino acids are derived from the cellular Mlvi-4 locus. nih.govnih.gov Transient transfections of constructs expressing the RNA transcript defined by clone B1.1 have led to the expression of an Env/Mlvi-4 fusion protein with an apparent molecular mass of 33 kDa. nih.gov These findings suggest that these fusion proteins contribute to the growth and development of T-cell lymphomas. nih.gov
Table 2: this compound mRNA Transcripts and Isoforms
| Transcript/Clone ID | Size (kb) | Source Tumor | Common N-terminal Amino Acids (total) | Amino Acids from Viral env | Amino Acids from Mlvi-4 | Total Amino Acids in ORF | Apparent Molecular Mass (kDa) |
| Tumor-specific mRNA | 2.5 | 6889, B1 | - | - | - | - | - |
| Clone B1.1 | - | B1 | 221 | 207 | 14 | 247 | 33 |
| Clone LE3a | - | 6889 | 221 | 207 | 14 | 226 | - |
Cellular and Pathogenic Mechanisms of Env Mlvi 4 Fusion Protein
Role in Moloney Murine Leukemia Virus-Induced T-Cell Lymphomagenesis
The env-Mlvi-4 fusion protein is directly associated with Moloney Murine Leukemia Virus (M-MuLV)-induced rat T-cell lymphomas. The formation of this fusion protein occurs due to the activation of the Mlvi-4 locus, a common integration site for M-MuLV proviruses in these tumors. Provirus insertions within the Mlvi-4 locus are actively selected in cells, highlighting their contribution to disease progression. nih.gov
Specifically, the env-Mlvi-4 mRNA transcripts are generated through a splicing event that links sequences from the viral env gene to sequences from the Mlvi-4 locus. nih.gov This splicing utilizes a cryptic splice donor site within the viral genome (nucleotide position 6397) and a splice acceptor site located immediately 3' of the integrated provirus within the Mlvi-4 region. nih.gov Analysis of cDNA clones derived from these tumor-specific mRNAs revealed two main forms: a 247-amino-acid protein (from clone B1.1) and a 226-amino-acid protein (from clone LE3a). nih.gov Both forms share a common N-terminal region of 221 amino acids, with 207 amino acids derived from the viral env gene and 14 amino acids from the Mlvi-4 sequence. nih.gov Transient transfection studies have shown that a construct expressing the RNA transcript from clone B1.1 leads to the expression of an Env/Mlvi-4 fusion protein with an apparent molecular mass of 33 kDa. nih.gov
The integration of M-MuLV proviruses at the Mlvi-4 locus, which maps approximately 30 kilobases 3' of the c-myc oncogene, is a key event in lymphomagenesis. nih.gov This proviral insertion not only generates the this compound but also enhances the expression of other critical oncogenes, such as c-myc and Mlvi-1, through cis-acting mechanisms that operate over long distances of genomic DNA. nih.gov Given the profound effects of retroviral env gene products on hematopoietic cell biology, the detected env-Mlvi-4 fusion proteins are hypothesized to significantly contribute to the growth and development of T-cell lymphomas. nih.gov
Table 1: Characteristics of this compound Transcripts
| Feature | Clone B1.1 (mRNA) | Clone LE3a (mRNA) | Apparent Molecular Mass (Expressed Protein) |
| Transcript Length (kb) | 2.5 (tumor-specific) | 2.5 (tumor-specific) | N/A |
| Open Reading Frame (amino acids) | 247 | 226 | 33 kDa |
| Shared N-terminal (amino acids) | 221 (207 env, 14 Mlvi-4) | 221 (207 env, 14 Mlvi-4) | N/A |
Impact on Host Cellular Processes and Homeostasis
The formation and expression of the this compound profoundly impact host cellular processes and disrupt normal homeostasis, primarily by driving uncontrolled proliferation. While the direct mechanisms by which env-Mlvi-4 alters specific host cellular pathways are still being elucidated, its established role in T-cell lymphomagenesis indicates a significant disruption of cellular growth control.
The Moloney Murine Leukemia Virus (M-MuLV) provirus integration within the Mlvi-4 locus not only results in the env-Mlvi-4 fusion but also enhances the expression of c-myc and Mlvi-1 through cis-acting mechanisms. nih.gov Both c-myc and Mlvi-1 are well-known proto-oncogenes implicated in cell proliferation, differentiation, and survival. Overexpression of c-myc, for example, is a potent driver of cell cycle progression and can lead to increased cell growth and reduced apoptosis. researchgate.net Therefore, the this compound, by contributing to the upregulation of these critical oncogenes, indirectly yet significantly interferes with normal cellular growth regulatory pathways and cell cycle control.
The env gene products of retroviruses are typically involved in critical steps of the viral life cycle, including host cell binding and membrane fusion. nih.govresearchgate.net While the this compound retains portions of the viral env gene, its oncogenic function in the context of T-cell lymphomas appears to be distinct from its conventional role in viral entry, instead contributing to cellular transformation and dysregulated cell division. This suggests that the fusion protein may alter cell signaling, protein-protein interactions, or gene expression in ways that bypass normal cellular checkpoints and feedback mechanisms, favoring sustained proliferation characteristic of cancer cells.
Association with Cellular Transformation Phenotypes
The this compound is directly associated with cellular transformation phenotypes observed in Moloney Murine Leukemia Virus-induced T-cell lymphomas. Cellular transformation is a process where normal cells acquire properties characteristic of cancer cells, including altered growth patterns, morphology, and metabolic activity. basicmedicalkey.com
Key cellular transformation phenotypes include:
Reduced growth factor requirements: Transformed cells often exhibit minimal requirements for external growth factors and can proliferate effectively in low serum concentrations. basicmedicalkey.com
Loss of contact inhibition: Unlike normal cells that stop proliferating upon reaching confluence, transformed cells continue to divide, resulting in a multilayered, piled-up appearance and higher saturation densities. basicmedicalkey.com
Altered morphology: Transformed cells can display distinct morphological changes compared to their normal counterparts. basicmedicalkey.com
Ability to form tumors in immunodeficient animals: This is a definitive in vivo measure of transforming potential. basicmedicalkey.com
The direct implication of the this compound in the "growth of T-cell lymphomas" signifies its role in inducing and maintaining these transformed cellular phenotypes. nih.gov The very selection of cells with Mlvi-4 provirus insertions in tumor development further underscores its contribution to the transformed state. nih.gov In essence, the presence and activity of the this compound contribute to the uncontrolled proliferation and altered cellular characteristics that define the malignant T-cell population in affected individuals.
Table 2: General Cellular Transformation Phenotypes
| Phenotype | Description |
| Growth Factor Independence | Ability to proliferate with minimal or no exogenous growth factors. |
| Loss of Contact Inhibition | Continued proliferation despite cell-cell contact, leading to multilayered growth. |
| Altered Cell Morphology | Changes in cell shape, size, and organization. |
| Increased Proliferation Rate | Faster and unregulated cell division. |
| Tumorigenicity in vivo | Ability to form tumors when injected into susceptible hosts. |
Compound Names and PubChem CIDs
Functional Characterization and Molecular Interactions
Protein Domain Organization and Structural Implications
The Moloney murine leukemia virus (MoMLV) Env protein, from which a significant portion of the fusion protein is derived, is a class I viral fusion protein. It is initially synthesized as a precursor polypeptide, Pr80env (or gpr85), which undergoes post-translational cleavage by host cellular proteases (e.g., furin-like proteases) into two mature subunits: the surface protein (SU, also known as gp70) and the transmembrane protein (TM, also known as Pr15E or p15E) uniprot.orgnih.govwikipedia.orgfrontiersin.org.
The SU and TM subunits form a stable, non-covalently associated complex, often linked by a disulfide bond, that assembles as a trimer on the viral surface nih.govnih.govnih.gov. The SU subunit (gp70) is responsible for receptor binding, while the TM subunit (Pr15E) mediates membrane fusion nih.govwikipedia.org. The TM subunit contains a hydrophobic fusion peptide (FP) at its amino-terminus, two heptad repeat regions (HR1 and HR2), and a transmembrane anchor researchgate.netresearchgate.net. The Env polyprotein precursor typically has a molecular weight of approximately 73.2 kDa uniprot.org.
In the case of the env-Mlvi-4 fusion protein, sequence analysis of cDNA clones has revealed that it is a hybrid mRNA transcript. The splicing of the env gene to Mlvi-4 sequences links a cryptic splice donor site within the viral genome (at nucleotide position 6397) to a splice acceptor site in the Mlvi-4 locus nih.govnih.gov. This results in mRNA transcripts that encode fusion proteins consisting of 221 N-terminal amino acids. Specifically, 207 amino acids are derived from the viral env gene, and 14 amino acids are derived from the Mlvi-4 locus nih.govnih.gov.
The apparent molecular mass of the this compound is approximately 33 kDa nih.govnih.gov. This significantly smaller size compared to the full Env polyprotein (approximately 73 kDa) uniprot.org suggests that the fusion protein lacks substantial portions of the native Env structure, particularly elements of the TM subunit. The precise folding and structural implications of this truncated Env portion fused to the Mlvi-4 segment are critical for understanding its functional divergence from wild-type Env.
Here is a summary of the protein components and characteristics:
| Component | Origin | Amino Acids (approx.) | Apparent Molecular Mass (approx.) | Primary Function |
| Env Polyprotein | Moloney Murine Leukemia Virus | 665 uniprot.orguniprot.org | 73.2 kDa uniprot.org | Precursor to SU and TM |
| SU (gp70) | Moloney Murine Leukemia Virus | ~400-500 (derived) | ~70 kDa nih.gov | Receptor binding |
| TM (Pr15E/p15E) | Moloney Murine Leukemia Virus | ~150-200 (derived) | ~15 kDa nih.gov | Membrane fusion |
| This compound | MoMLV Env + Mlvi-4 locus | 221 (Total) | 33 kDa nih.govnih.gov | Oncogenic (T-cell lymphoma) |
| - Env Moiety | MoMLV Env | 207 (N-terminal) | Part of 33 kDa fusion protein | Derived from viral env gene |
| - Mlvi-4 Moiety | Mlvi-4 locus | 14 | Part of 33 kDa fusion protein | Derived from host Mlvi-4 locus |
Functional Contributions of Env and Mlvi-4 Derived Segments
The this compound's functionality is a blend of retained or altered Env-derived activities and potential novel contributions from the Mlvi-4 moiety. The fusion event itself, occurring due to proviral integration, points to a mechanism of oncogenesis nih.govnih.gov.
The Env moiety of the fusion protein, comprising 207 amino acids derived from the N-terminus of the viral Env gene, would theoretically retain some aspects of the canonical Env protein's role in viral processes, though potentially in an altered or incomplete manner given its truncated nature nih.govnih.gov. Moloney MLV Env protein typically mediates virus binding and fusion to host cells nih.govnih.gov.
The surface protein (SU or gp70) subunit of the retroviral Env protein is responsible for attaching the virus to the host cell by binding to its specific receptor uniprot.orgnih.govwikipedia.org. For ecotropic MLVs, including Friend MLV, infection is mediated by the binding of the viral Env protein to the rodent ortholog of cationic amino acid transporter 1 (mCAT-1), which serves as the specific cellular receptor frontiersin.orgnih.gov. This binding is the initial step that anchors the virus to the target cell membrane mdpi.com.
While the this compound contains an Env-derived N-terminal portion, its exact capacity for viral attachment in the context of the fusion protein has not been explicitly detailed in the provided literature. Given that it is a fusion protein found in transformed cells, its role might be more related to intracellular signaling or altered cellular processes rather than a full viral replication cycle. However, if the 207 amino acids from Env include the receptor-binding domain (RBD) of SU, it could potentially retain some receptor-binding capability, which might then lead to aberrant signaling in the host cell, contributing to the oncogenic phenotype.
Viral membrane fusion, the process by which enveloped viruses enter host cells, is primarily mediated by viral fusion proteins like Env mdpi.com. These proteins undergo significant structural rearrangements to drive the merger of viral and host cell membranes mdpi.comencyclopedia.pubembopress.org. For MLV Env, the transmembrane (TM) subunit is the key mediator of membrane fusion nih.govasm.org.
The fusion process involves a transition from a metastable pre-fusion conformation to a more stable post-fusion conformation, often a six-helix bundle structure nih.govnih.govencyclopedia.pubelifesciences.org. This transition exposes a hydrophobic fusion peptide, which inserts into the host cell membrane, bringing the viral and host membranes into close proximity to facilitate their merger wikipedia.orgnih.govmdpi.com. For Moloney MLV Env, the two subunits (SU and TM) are covalently associated through a disulfide bond, and receptor binding triggers conformational changes leading to fusion nih.gov.
Given that the this compound contains only 207 amino acids of Env, and is significantly smaller than the full Env protein (33 kDa vs. ~73 kDa), it is highly probable that it lacks the complete structural elements of the TM subunit crucial for membrane fusion, such as the full hydrophobic fusion peptide and both heptad repeats necessary for the formation of a functional six-helix bundle nih.govnih.gov. Therefore, it is unlikely that the this compound retains the full membrane fusion capabilities of a native Env protein. Its role in viral processes would be fundamentally altered, or it may no longer function as a fusogen at all.
Native retroviral Env proteins undergo complex conformational changes upon receptor binding, which are critical for triggering fusion competence. For MLV Env, receptor binding to the SU subunit initiates a cascade of changes that activate the fusogenic potential of the TM subunit nih.govasm.orgnih.gov. This activation involves the isomerization of a disulfide bond, leading to SU displacement and TM refolding, thereby unmasking the fusion peptide uniprot.orgnih.govnih.gov.
The Env protein is typically an oligomer composed of three SU-TM subunit complexes, and activation is suppressed by the associated SU and triggered by its dissociation following receptor binding nih.govnih.gov. This process leads to the formation of a pre-hairpin intermediate and ultimately the stable trimer-of-hairpins conformation, which drives membrane merger nih.govencyclopedia.pubelifesciences.orgplos.org.
In the context of the this compound, the presence of only 207 Env-derived amino acids suggests a significantly truncated protein compared to the full Env. While the N-terminal part of Env contains domains involved in receptor binding and initial conformational changes, the absence of the complete TM subunit means that the full cascade of fusion-competent conformational changes, leading to membrane fusion, would be abrogated or severely impaired nih.govnih.gov. Any conformational changes in this fusion protein would likely serve a different purpose, possibly related to its oncogenic activity rather than facilitating viral entry.
The Mlvi-4 locus is a proviral integration site frequently activated in Moloney murine leukemia virus-induced rat T-cell lymphomas nih.govnih.gov. The integration of the provirus at this locus leads to the formation of the env-Mlvi-4 hybrid mRNA transcript, from which the fusion protein is translated nih.govnih.gov. The Mlvi-4 moiety within this fusion protein consists of 14 amino acids derived from the host Mlvi-4 locus nih.govnih.gov.
The specific functional contribution of this 14-amino acid Mlvi-4 segment to the this compound, beyond its role in creating the fusion product, is not extensively detailed in the provided research findings. However, the fact that cells with provirus insertions in the Mlvi-4 locus are selected and that the resulting fusion proteins are observed in T-cell lymphomas strongly suggests that this fusion product contributes to the growth and development of these tumors nih.govnih.gov.
This oncogenic role could arise through several mechanisms:
Altered Env Function : The Mlvi-4 segment might alter the remaining Env-derived portion's stability, localization, or interaction with cellular components, leading to aberrant signaling pathways.
Novel Protein Function : The fusion of the Mlvi-4 segment might confer entirely new properties to the protein, acting as a neo-oncogene. For instance, the 14-amino acid segment could form a novel protein-protein interaction interface, leading to inappropriate activation or deactivation of cellular pathways involved in cell proliferation, survival, or differentiation.
Transcriptional Dysregulation : The fusion event at the Mlvi-4 locus itself, by bringing the viral enhancer/promoter elements into proximity with Mlvi-4 sequences, could lead to the overexpression or altered expression of nearby host genes, or the fusion protein might interfere with normal gene regulation. The domain fusion hypothesis suggests that protein domains found fused together are often involved in the same processes and can physically interact nih.govresearchgate.net. This general principle could imply that the Mlvi-4 segment, though small, might be critical for a novel interaction or altered function that drives oncogenesis.
Compound Names and PubChem CIDs
Advanced Research Methodologies for Env Mlvi 4 Fusion Protein Analysis
Genetic and Transcriptomic Approaches
Genetic and transcriptomic approaches are fundamental for identifying, characterizing, and quantifying the nucleic acid precursors of the env-Mlvi-4 fusion protein, offering insights into its expression dynamics and regulatory mechanisms.
cDNA cloning and sequencing techniques have been instrumental in deciphering the precise genetic composition of the this compound. Early studies involved the isolation of tumor-specific messenger RNA (mRNA) transcripts and their subsequent conversion into complementary DNA (cDNA) clones. For the this compound, two primary cDNA clones, designated B1.1 and LE3a, were identified through this process. nih.govnih.gov Sequence analysis of these clones revealed that both originated from hybrid env/Mlvi-4 mRNA transcripts. The fusion event was pinpointed to a cryptic splice donor site within the viral env gene (nucleotide position 6397) and a splice acceptor site located immediately 3' of the integrated provirus in the Mlvi-4 locus. nih.govnih.gov
Further sequencing unveiled distinct isoforms resulting from differential splicing. The B1.1 clone corresponds to an mRNA terminating 1,005 bases 3' of the splice acceptor site without additional splicing, yielding a 247-amino-acid open reading frame. nih.govnih.gov In contrast, the LE3a clone's mRNA undergoes differential splicing of an 81-base intron, leading to a shorter 226-amino-acid open reading frame. Both isoforms share a common N-terminal region of 221 amino acids, with 207 amino acids derived from the viral env gene and 14 from Mlvi-4. nih.govnih.gov These techniques are indispensable for defining gene fusion events, identifying splice variants, and establishing the exact amino acid sequence of fusion proteins, which is critical for downstream protein characterization.
mRNA expression profiling techniques are employed to analyze the transcription levels and patterns of specific mRNA species within a biological sample. For the this compound, RNase protection assays (RPAs) have been a key method for assessing its mRNA expression. nih.govnih.gov RPAs involve hybridizing a radiolabeled antisense RNA probe (derived from the cDNA of interest, e.g., clone LE3a) to cellular RNA. After hybridization, any unhybridized single-stranded RNA is digested by RNase. The protected, double-stranded RNA hybrids are then separated by gel electrophoresis and visualized by autoradiography. nih.govnih.gov
This methodology enabled researchers to detect tumor-specific mRNA transcripts of 2.5 kilobases (kb) and 10 kb in samples from tumors carrying a provirus in the Mlvi-4 locus. nih.govnih.gov Notably, the 2.5 kb transcript was found to encode the this compound, with the 247-amino-acid isoform being the more abundant of the two detected mRNA transcripts. nih.govnih.gov In comparison, a 5.5 kb mRNA transcript detected by the same probe was specifically expressed in normal rat thymus and spleen. nih.govnih.gov
Table 1: env-Mlvi-4 Related mRNA Transcript Characteristics
| Transcript Source | Transcript Size (kb) | Association | Encoding Product | Relative Abundance (Hypothetical) |
| Tumor (6889, B1) | 2.5 | Tumor-specific | env/Mlvi-4 fusion protein (247-aa and 226-aa isoforms) | High (247-aa form more abundant) nih.govnih.gov |
| Tumor (6889, B1) | 10 | Tumor-specific | Undetermined | Low nih.govnih.gov |
| Normal Rat Thymus/Spleen | 5.5 | Tissue-specific | Not the fusion protein | N/A nih.govnih.gov |
Note: The relative abundance is based on the findings in the cited research, indicating the 247-amino-acid protein's mRNA was more abundant among the fusion protein transcripts. nih.govnih.gov
Protein Expression and Characterization Techniques
Once the genetic blueprint is understood, protein expression and characterization techniques are essential for producing, isolating, and analyzing the physical and functional properties of the this compound.
The production of recombinant this compound is critical for detailed biochemical and structural characterization. Transient transfections have been successfully employed to express the Env/Mlvi-4 fusion protein in mammalian cell lines, such as D17 cells. nih.govnih.gov This involves introducing expression constructs containing the cDNA sequence of the fusion protein (e.g., clone B1.1) into host cells, allowing the cellular machinery to transcribe and translate the protein. nih.govnih.gov
While specific purification details for env-Mlvi-4 are not extensively detailed in the primary literature, general strategies for recombinant protein purification are broadly applicable. These often involve incorporating affinity tags (e.g., polyhistidine tags, maltose-binding protein (MBP) tags) into the recombinant construct. neb.com These tags facilitate purification through techniques such as immobilized metal affinity chromatography (IMAC) for His-tags or affinity chromatography for MBP tags, enabling high-yield isolation of the target protein. neb.com Subsequent cleavage of the affinity tag using specific proteases (e.g., TEV Protease, Factor Xa) can yield the tag-free, purified fusion protein. neb.com
Table 2: Illustrative Recombinant Protein Production & Purification Metrics (Hypothetical)
| Parameter | Typical Range (for similar fusion proteins) | Illustrative Value for env-Mlvi-4 | Significance |
| Expression System | Mammalian cells (e.g., HEK293, CHO, D17) | D17 cells nih.govnih.gov | Ensures proper folding and post-translational modifications relevant for viral proteins. |
| Affinity Tag | His-tag, MBP, GST | His-tag (Hypothetical) | Facilitates efficient capture and purification. |
| Purification Method | IMAC, Size-Exclusion Chromatography (SEC) | IMAC, SEC (Hypothetical) | Achieves high purity and removes aggregates. |
| Purity Achieved | >90-95% | >95% (Hypothetical) | Essential for accurate biochemical studies. |
| Yield (per liter of culture) | 1-100 mg | 5-10 mg (Hypothetical) | Reflects efficiency of the expression and purification process. |
Immunological methods are fundamental for detecting the this compound and investigating its cellular presence and distribution. The primary evidence for the protein's existence and apparent molecular mass comes from transient transfections, which implies detection by techniques like Western blotting. nih.govnih.gov In Western blotting, proteins are separated by size via SDS-PAGE, transferred to a membrane, and then detected using specific antibodies raised against either the env portion, the Mlvi-4 portion, or the entire fusion protein. The observation of an apparent molecular mass of 33 kDa for the Env/Mlvi-4 fusion protein expressed in D17 cells was likely obtained through this method. nih.govnih.gov
Beyond simple detection, immunological studies can extend to:
Immunoprecipitation (IP) : To isolate the fusion protein from complex cellular lysates, potentially for further analysis or to identify interacting partners.
Immunofluorescence (IF) and Immunohistochemistry (IHC) : These techniques use fluorescently or enzymatically labeled antibodies to visualize the cellular and subcellular localization of the fusion protein within cells or tissues. Given that the env component of retroviral envelope proteins is typically membrane-associated uniprot.orguniprot.org, these methods would be crucial for determining if the this compound localizes to the cell membrane or other cellular compartments, which could provide insights into its function, particularly in cell-cell fusion or viral entry mechanisms. frontiersin.org
High-resolution mass spectrometry (HRMS) provides unparalleled precision in characterizing the molecular attributes of proteins, including fusion proteins. While not explicitly detailed for env-Mlvi-4 in initial characterization papers, HRMS would be a standard technique for in-depth analysis. americanpharmaceuticalreview.comacs.org
Its applications for env-Mlvi-4 would include:
Accurate Molecular Weight Determination : HRMS can precisely measure the intact mass of the fusion protein, confirming its predicted molecular weight (e.g., 33 kDa apparent mass previously reported nih.govnih.gov) and identifying any unexpected truncations or modifications.
Peptide Mapping and Sequence Confirmation : After enzymatic digestion (e.g., trypsin), the resulting peptides can be analyzed by tandem mass spectrometry (MS/MS). This generates fragmentation patterns that can be matched to theoretical peptide sequences, providing definitive confirmation of the protein's primary structure, including the precise fusion junction between env and Mlvi-4 derived sequences. acs.org
Identification of Post-Translational Modifications (PTMs) : Many viral and cellular proteins undergo PTMs (e.g., glycosylation, phosphorylation, proteolytic cleavage) that are crucial for their function. HRMS can identify and localize these modifications, offering insights into the protein's processing and maturation. For a retroviral envelope protein, glycosylation is particularly relevant. uniprot.orguniprot.org
Table 3: Illustrative Mass Spectrometry Findings for this compound (Hypothetical)
| Attribute | Mass Spectrometry Technique | Illustrative Finding (Hypothetical) | Significance |
| Intact Mass (247-aa isoform) | Intact Protein MS (e.g., ESI-MS) | ~33,000 Da (confirming gel mobility) | Verifies overall protein integrity and size. |
| Sequence Coverage | Peptide Mapping (LC-MS/MS) | >95% coverage of predicted sequence | Confirms the amino acid sequence from cDNA. |
| Fusion Junction Validation | Targeted MS/MS of fusion peptide | Confirmed env/Mlvi-4 junction: [Env_peptide]-[Mlvi-4_peptide] | Validates the precise genetic recombination event. |
| N-linked Glycosylation | Glycopeptide Analysis (LC-MS/MS) | Identification of specific glycan structures at predicted N-glycosylation sites | Reveals host-dependent post-translational processing crucial for function. |
Structural Biology Techniques for Fusion Protein Analysis
Structural biology techniques are indispensable for elucidating the three-dimensional architecture of the this compound and its larger assemblies, providing critical insights into its mechanism of action and interaction with cellular components. These methods allow researchers to visualize the protein in its native state and observe conformational changes crucial for its function.
Cryo-Electron Microscopy (Cryo-EM) and Electron Tomography
Cryo-Electron Microscopy (Cryo-EM) and its advanced variant, cryo-electron tomography (cryo-ET), have emerged as powerful tools for determining the structures of large macromolecular assemblies, including membrane proteins and viral envelope glycoproteins, without the need for crystallization rcsb.orgpeakproteins.commdpi.comfrontiersin.org. This approach allows for the direct visualization of individual pleiomorphic particles in their native, unfixed, and unstained state in three dimensions nih.gov.
For retroviral Env proteins, including those from Murine Leukemia Virus (MLV), cryo-ET has been instrumental in characterizing their native structures in situ nih.govpnas.org. Studies have successfully revealed the trimeric organization of MLV Env, which is crucial for its role in membrane fusion pnas.orgpnas.orgasm.org. For instance, reconstructions of intact Moloney Murine Leukemia Virus (MoMLV) Env have achieved resolutions up to 2.7 nm (27 Å), allowing for the resolution of individual domains pnas.org. Other studies on MLV Env derived from virus-like particles have reported resolutions of 20 Å and 22 Å nih.gov. Beyond static structures, cryo-ET is also employed to capture transient intermediates during the membrane fusion process. This includes visualizing the interaction of viral Env proteins with target cell membranes and trapping fusion intermediates, such as the pre-hairpin state observed in HIV-1 Env fusion studies nih.govelifesciences.org.
Table 1: Representative Cryo-EM and Cryo-ET Resolutions for Retroviral Env Proteins
| Retroviral Env Protein | Technique | Reported Resolution (Å) | Reference |
| MoMLV Env (Intact) | Cryo-ET | 27 | pnas.org |
| MLV Env (from VLPs) | Cryo-ET | 20-22 | nih.gov |
| Prototype Foamy Virus Glycoprotein (B1211001) | Cryo-EM (in situ) | 9 | plos.org |
| HIV-1 Env | Cryo-EM/ET | Variable, incl. pre-fusion and post-fusion states | elifesciences.org |
Atomic Force Microscopy (AFM) for Protein Assemblies
Atomic Force Microscopy (AFM) offers a unique capability to perform high-resolution topographical imaging of surfaces at the nanometer scale and to measure single-molecule interaction forces nih.govfrontiersin.org. High-speed AFM (HS-AFM) further extends this capability by enabling real-time visualization of individual biomolecules in dynamic action under near-physiological conditions researchgate.netresearchgate.net. This technique provides topographical information with sub-second time resolution, typically achieving lateral spatial resolutions of 2-3 nm and vertical resolutions of approximately 0.1 nm researchgate.netresearchgate.net.
While specific applications of AFM directly to the this compound are not explicitly detailed in the provided literature, the principles of AFM are highly relevant for studying protein assemblies and membrane interactions pertinent to fusion proteins. HS-AFM can film the dynamics of protein assembly on surfaces, observe membrane protein organization, oligomerization, and assembly energetics researchgate.netnih.gov. Such studies are crucial for understanding how membrane-associated proteins like viral fusion proteins interact with lipid bilayers and form functional complexes. The ability to monitor dynamic processes at the single-molecule level provides insights into conformational changes and assembly mechanisms that are otherwise challenging to observe researchgate.net.
Computational Biophysics and Molecular Dynamics Simulations
Computational biophysics, particularly through the use of molecular dynamics (MD) simulations, is an invaluable tool for exploring the dynamic behavior of biological macromolecules, including viral fusion proteins uni-saarland.deleibniz-fmp.deresearchcorridor.org. MD simulations offer atomic-level resolution, allowing researchers to investigate protein conformational changes, ligand binding, and complex interactions with biological membranes, all of which are fundamental to the function of fusion proteins uni-saarland.deresearchcorridor.orgresearchgate.net.
For viral fusion proteins, MD simulations can provide a "molecular movie" of their transient functional states, which are often difficult to capture through purely experimental methods acs.org. These simulations can model crucial events such as membrane fusion and pore formation, providing insights into how membrane composition and protein-lipid interactions influence these processes uni-saarland.deresearchgate.net. For instance, MD simulations have been used to identify fusion peptide regions and analyze the initial stages of membrane fusion in viral glycoproteins like SARS-CoV-2 Spike protein researchgate.net. Such computational approaches complement experimental data by providing a deeper, mechanistic understanding of protein structure-function relationships and dynamics in a biologically relevant environment researchcorridor.orgacs.org.
Cellular and Functional Assays
Cellular and functional assays are essential for understanding the biological activity of the this compound within a living cellular context, from its expression to its real-time functional roles.
Transient Transfection and Stable Cell Line Generation
Transient Transfection: This method involves introducing foreign genetic material (e.g., DNA plasmids or mRNA) into host cells for temporary expression evitria.comthermofisher.com. The introduced genetic material remains in the cell for a limited period, typically ranging from 1 to 7 days, without integrating into the host genome thermofisher.com. Cells are generally harvested for analysis between 24 and 96 hours post-transfection, making it a rapid and efficient technique for various applications thermofisher.com. Transient transfection is widely used for quick protein production, reporter assays, and initial functional genomics research, allowing for prompt assessment of gene function and cellular responses evitria.com. Notably, the this compound itself was identified and characterized through transient transfection experiments. A construct expressing the RNA transcript of the Env/Mlvi-4 fusion protein was transiently transfected into D17 cells, leading to the expression of the 33 kDa protein nih.gov.
Table 2: Comparison of Transient vs. Stable Transfection
| Feature | Transient Transfection | Stable Transfection | Reference |
| Duration of Expression | Short-term (1-7 days) | Long-term (continuous) | evitria.comthermofisher.com |
| Genome Integration | No (extrachromosomal) | Yes (typically integrated into host genome) | evitria.comthermofisher.com |
| Cell Line Generation | Not required | Requires generation of clonal cell lines | evitria.comthermofisher.com |
| Applications | Rapid protein production, reporter assays, functional genomics | Long-term studies, sustained expression, large-scale protein production | evitria.comthermofisher.comthermofisher.com |
| Effort/Labor | Less laborious | More laborious, requires selective markers | thermofisher.comthermofisher.com |
Stable Cell Line Generation: In contrast, stable transfection involves the integration of foreign genetic material, typically DNA, into the host cell's genome evitria.comthermofisher.com. This results in a permanent genetic modification, ensuring consistent and sustained expression of the introduced gene over many cell divisions evitria.comthermofisher.com. Stable cell lines are particularly valuable for long-term studies, such as investigating prolonged genetic regulation, supporting sustained expression for gene therapy applications, or large-scale protein production in biotechnology thermofisher.com. While more labor-intensive and requiring selection markers (e.g., antibiotic resistance), stable cell lines provide a reliable and homogeneous platform for research, often utilizing bicistronic vectors for consistent expression of interacting proteins thermofisher.comnih.gov.
Live-Cell Imaging for Real-Time Event Visualization
Live-cell imaging techniques, particularly fluorescence microscopy, are crucial for observing dynamic biological processes in real-time within living cells. The development of recombinant viral strains and constructs expressing fluorescent fusion proteins, such as Green Fluorescent Protein (GFP) or mCherry, has enabled the real-time visualization of viral processes like transport, spread, and membrane fusion nikon.comnih.govntu.edu.sg.
For viral fusion proteins, live-cell imaging provides a dynamic view of the fusion event itself. For instance, studies on HIV-1 particles pseudotyped with ecotropic Murine Leukemia Virus (eMLV) Env have utilized double-labeled particles (with one fluorophore in Env and another in the matrix domain) to visualize fusion. Fusion events are identified by the loss of the Env signal after virus-cell contact or by the transfer of Env fluorescent protein to the host cell plasma membrane upon fusion nih.govresearchgate.net. These techniques allow for the quantification of parameters such as particle transport velocities and provide temporal analysis of protein localization during these dynamic events nikon.com. Live-cell imaging can capture rapid processes, with image acquisition rates reaching up to 0.8 frames per second in some setups ntu.edu.sg. This real-time visualization is critical for understanding the immediate post-fusion events and the precise dynamics of how fusion proteins mediate viral entry into host cells nih.gov.
In vitro Studies of Fusion Activity and Cellular Impact
In vitro studies have been crucial in characterizing the this compound and elucidating its cellular effects. Research has shown that this fusion protein is expressed from hybrid env/Mlvi-4 mRNA transcripts, which are generated through the splicing of Moloney murine leukemia virus (env) sequences to the Mlvi-4 locus within the host genome nih.govnih.gov. This genetic rearrangement results in a novel protein product distinct from the original viral envelope protein.
Two specific cDNA clones, LE3a and B1.1, corresponding to a 2.5-kilobase (kb) tumor-specific mRNA, have been identified from independent tumors. Sequence analysis revealed that these clones give rise to messenger RNAs (mRNAs) encoding a 247-amino-acid protein (from clone B1.1) and a 226-amino-acid protein (from clone LE3a). These two proteins share 221 N-terminal amino acids, with 207 amino acids derived from the viral env gene and 14 from the Mlvi-4 locus nih.govnih.gov.
To assess protein expression, transient transfection experiments were conducted using a construct expressing the RNA transcript defined by clone B1.1 into D17 cells. These studies successfully led to the expression of an Env/Mlvi-4 fusion protein, which exhibited an apparent molecular mass of 33 kDa nih.govnih.gov. This finding confirmed the translational activity of the hybrid transcript and provided the first direct evidence of the protein's size.
The cellular impact of such fusion proteins, particularly in the context of viral pathogenesis, often involves their ability to mediate membrane fusion. Viral fusion proteins facilitate the entry of viruses into host cells by promoting the fusion of viral and cellular membranes nih.gov. Beyond viral entry, expression of certain viral fusion proteins on the cell surface can also induce cell-cell fusion, leading to the formation of multinucleated giant cells (syncytia) asm.org. While specific details on the this compound's direct fusion activity in D17 cells were not extensively detailed in the provided literature, the general understanding is that retroviral env gene products can profoundly influence the biology of hematopoietic cells nih.govnih.gov. Therefore, the presence and expression of the this compound are suggested to contribute significantly to the proliferation and growth of T-cell lymphomas nih.govnih.gov. This suggests that in vitro models, such as D17 cells, serve as valuable tools for dissecting the precise mechanisms by which this fusion protein influences cellular behavior and oncogenic transformation.
The characteristics of the Env/Mlvi-4 fusion protein identified through in vitro studies are summarized in the table below:
| Characteristic | Value/Description | Source |
| Origin | Hybrid env/Mlvi-4 mRNA transcripts from MoMLV-induced rat T-cell lymphomas | nih.govnih.gov |
| Forms Identified | 247-amino-acid protein (from clone B1.1); 226-amino-acid protein (from clone LE3a) | nih.govnih.gov |
| Shared N-terminal AA | 221 amino acids | nih.govnih.gov |
| Viral env derived AA | 207 amino acids | nih.govnih.gov |
| Mlvi-4 derived AA | 14 amino acids | nih.govnih.gov |
| Apparent Molecular Mass | 33 kDa (in D17 cells via transient transfection) | nih.govnih.gov |
| Suggested Role | Contribution to T-cell lymphoma growth | nih.govnih.gov |
Development and Application of Animal Models
Animal models have been indispensable for studying the pathogenicity of Moloney Murine Leukemia Virus (MoMLV) and the role of associated fusion proteins like env-Mlvi-4 in lymphomagenesis. These models provide a complex biological system to observe disease progression, cellular interactions, and the impact of genetic alterations in vivo.
Murine and Rat Models of MoMLV Infection and Lymphomagenesis
Moloney Murine Leukemia Virus (MLV), including its Moloney variant (MoMLV), is well-established for its ability to induce T-cell lymphoma in susceptible mouse strains, such as BALB/c mice biorxiv.org. Upon infection, MLV typically leads to the development of lymphoblastic leukemia or lymphoma, characterized by significant enlargement of the thymus, spleen, and lymph nodes in infected adult animals biorxiv.org. The virus is capable of infecting various B or T cell lineages, which can result in the induction of leukemia or lymphoma in these or their corresponding immature cell types biorxiv.org.
A key mechanism underlying MLV-induced lymphomagenesis is insertional mutagenesis. Upon integration into the host genome, MLV can alter mouse gene expression, frequently by inserting near or within oncogenes, thereby driving their overexpression biorxiv.org. In the context of the this compound, the activated Mlvi-4 locus has been specifically identified in MoMLV-induced rat T-cell lymphomas nih.govnih.gov. The studies revealed that tumors carrying a provirus in the Mlvi-4 locus specifically express tumor-specific mRNA transcripts encoding the env/Mlvi-4 fusion protein nih.govnih.gov. This highlights a direct link between viral integration at a specific host locus, the expression of a novel fusion protein, and the development of T-cell lymphomas in rat models.
Furthermore, the generation of recombinant polytropic MLVs (P-MLVs) de novo in laboratory mouse strains carrying replicating ecotropic MLVs (E-MLVs) is strongly associated with virus-induced leukemia asm.org. The pathogenic potential of these P-MLVs has been mapped to the env transmembrane subunit segment, suggesting that the envelope region, from which a part of the this compound is derived, plays a critical role in disease induction asm.org. The development of such animal models has been instrumental in understanding the multi-step process of retroviral lymphomagenesis, including the importance of insertional events and the emergence of specific oncogenic fusion proteins.
| Model Type | Key Findings | Source |
| BALB/c Mice | MoMLV infection induces T-cell lymphoma and lymphoblastic leukemia. | biorxiv.org |
| Infected Adults | Exhibit enlarged thymus, spleen, and lymph nodes. | biorxiv.org |
| Genetic Impact | MLV insertional mutagenesis modifies mouse gene expression, often leading to oncogene overexpression. | biorxiv.org |
| Rat Models | MoMLV-induced rat T-cell lymphomas show activated Mlvi-4 locus, expressing env/Mlvi-4 fusion protein, suggesting its contribution to tumor growth. | nih.govnih.gov |
| P-MLV Recombinants | Generation of recombinant polytropic MLVs (P-MLVs) linked to virus-induced leukemia; pathogenic potential mapped to env transmembrane subunit. | asm.org |
Transgenic Animal Models for Studying Fusion Protein Pathogenesis
While direct literature detailing transgenic animal models specifically developed for the this compound was not found in the search, the principles and utility of transgenic models for studying the pathogenesis of other fusion proteins are well-established. Transgenic animal models offer a powerful approach to investigate the precise contribution of a specific gene or fusion protein to disease development in a controlled in vivo environment pnas.orgtandfonline.complos.org.
For instance, transgenic mouse lines have been successfully established to express specific fusion proteins, such as EML4-ALK, in targeted cell types, like lung alveolar epithelial cells, to study their role in non-small-cell lung cancer (NSCLC) pathogenesis pnas.org. These models have demonstrated that the expression of such oncogenic fusion proteins can lead to rapid tumor development and can be used to validate the therapeutic potential of inhibitors targeting the fusion kinase pnas.org.
By analogy, a transgenic model designed to express the this compound in specific cell lineages relevant to T-cell development and lymphomagenesis (e.g., T-cells, hematopoietic stem cells) would be highly valuable. Such models could enable researchers to:
Confirm oncogenic potential: Directly assess whether the isolated this compound, in isolation from full viral replication, is sufficient to induce T-cell lymphomas or contribute to their accelerated development.
Elucidate pathogenic mechanisms: Study the molecular and cellular events downstream of env-Mlvi-4 expression that drive cellular transformation, uncontrolled proliferation, and tumor progression in vivo. This could involve examining cell signaling pathways, cell cycle regulation, and apoptotic pathways.
Identify critical domains: Generate transgenic animals expressing modified versions of the fusion protein to pinpoint which specific regions (e.g., derived from env or Mlvi-4) are critical for its pathogenic activity.
Evaluate therapeutic strategies: Potentially serve as a platform for testing novel therapeutic interventions aimed at inhibiting the function or expression of the this compound.
The development of such transgenic models would provide a refined tool to dissect the complex interplay between the this compound and host cellular machinery, offering deeper insights into retrovirus-induced oncogenesis and guiding the development of targeted therapies for associated lymphomas.
Pre Clinical Implications and Therapeutic Strategies Based on Env Mlvi 4 Fusion Protein
Strategies for Modulating Fusion Protein Activity
Modulating the activity of oncogenic fusion proteins is a critical strategy in cancer therapy. This involves targeted inhibition of their unique functions or disruption of the aberrant molecular interactions they facilitate.
The unique structure and oncogenic function of fusion proteins like Env-Mlvi-4 make them attractive targets for specific inhibition. The overarching principle of targeted inhibition involves designing therapeutic agents that precisely interfere with the activity of the aberrant fusion protein while sparing normal cellular components. For instance, in other oncogenic fusion proteins, such as EML4-ALK, understanding their molecular interactions within host cells and their role in signal perception (e.g., through protein condensates) is crucial for developing effective inhibitors biorxiv.org. Although specific inhibitors for Env-Mlvi-4 have not been detailed, the conceptual framework for inhibiting other viral fusion proteins (e.g., HIV-1 Env, SARS-CoV-2 Spike protein) involves targeting their conformational changes essential for their function, often through peptides or small molecules nih.govpnas.orgasm.orgelifesciences.orgcienciavida.org. This approach could be adapted for Env-Mlvi-4 by identifying critical functional domains or interaction sites that, when inhibited, prevent its oncogenic contribution.
Oncogenic fusion proteins often exert their pathological effects by engaging in aberrant molecular interactions that dysregulate normal cellular pathways. For example, the EWS::FLI1 fusion protein, a hallmark of Ewing sarcoma, disrupts normal genetic programs by aberrantly binding to specific DNA sequences and recruiting chromatin remodelers, epigenetic modifiers, and transcriptional machinery pnas.org. Disrupting these aberrant interactions is a viable therapeutic strategy. Techniques for visualizing and targeting protein-protein interactions in living cells, such as fluorescent-three-hybrid strategies, allow for direct monitoring of disruption by specific drugs or engineered peptides nih.gov. For the Env-Mlvi-4 fusion protein, identifying its key molecular interaction partners (e.g., specific DNA elements, transcription factors, or signaling proteins) that mediate its contribution to T-cell lymphoma growth would be paramount. Subsequent development could focus on small molecules, peptides, or nucleic acid-based interventions designed to specifically block or destabilize these aberrant interactions, thereby neutralizing the fusion protein's oncogenic activity.
Development of Engineered Fusion Proteins for Research and Pre-clinical Applications
Engineered fusion proteins serve as powerful tools in both fundamental research and the development of novel pre-clinical therapeutic strategies.
The design and engineering of chimeric proteins involve the deliberate joining of different protein domains or entire proteins to create novel molecules with enhanced or entirely new functionalities eupati.euadvancedsciencenews.com. This process leverages genetic engineering techniques to construct DNA sequences that encode the desired multi-domain protein eupati.eu. By combining beneficial qualities from different components, such engineered proteins can exhibit improved potency, stability, and specificity compared to their naturally occurring counterparts eupati.euadvancedsciencenews.com. For instance, fusion proteins can be engineered to stabilize membrane proteins, facilitating their structural determination for drug design purposes mdpi.com. Furthermore, chemically engineered fusion proteins can achieve sophisticated protein hybrids with tailored features not attainable solely through genetic engineering, for example, by utilizing supramolecular "glues" to combine bioactive entities advancedsciencenews.com. In research, engineered kinases as fusion proteins enable direct, robust, and tissue-specific phosphorylation of target fluorescent protein fusions in vivo, offering precise control over protein activity for studying complex cellular processes biorxiv.orgresearchgate.net.
Engineered fusion proteins play a significant role in targeted drug delivery systems, especially in oncology, by increasing the specificity and efficacy of therapeutic agents while minimizing off-target effects. One prominent example is the development of immunocytokines, which consist of a cytokine moiety fused to monoclonal antibodies or antibody fragments nih.govmdpi.com. These constructs are designed to selectively accumulate at disease sites, such as tumors, thereby enhancing the therapeutic effects of the cytokine payload by delivering it at sufficient concentrations directly to the microenvironment nih.govmdpi.com.
Another widely established class of protein therapeutics for targeted delivery are Fc-fusion proteins. These are formed by conjugating a therapeutic protein or peptide to the Fc domain of an immunoglobulin G (IgG) creative-biolabs.com. The Fc domain significantly increases the plasma half-life of the fused partner and enables interaction with Fc-receptors on immune cells, which is particularly beneficial for oncological therapies and vaccines creative-biolabs.comfrontiersin.org. This engineering approach improves solubility and stability, making them potent agonists for various therapeutic potentials creative-biolabs.com.
Furthermore, nanotechnology is increasingly integrated with protein therapeutics to advance targeted delivery. Nanoparticles can encapsulate proteins, protecting them from degradation and enabling controlled release, while also being engineered to home in on specific cancer cells diversatechnologies.compnas.org. This precision minimizes systemic side effects and augments the therapeutic impact of the protein drugs diversatechnologies.com. Protein engineering facilitates the creation of multi-functional protein-based systems for selective drug delivery into specific cellular compartments, such as immunotoxins for cancer treatment, by including regulatory sequences or enzymatic activities directly within the fusion protein sequence mdpi.com. These approaches, while not directly involving the this compound as a delivery vehicle, represent the broader application of engineered fusion proteins in combating diseases like cancer through highly specific and efficient targeting.
Conclusion and Future Research Directions
Summary of Key Findings on Env-Mlvi-4 Fusion Protein Biology
The this compound is a chimeric protein arising from the fusion of the viral env gene with sequences from the cellular Mlvi-4 locus. This fusion is observed in Moloney murine leukemia virus (MoMLV)-induced rat T-cell lymphomas, where hybrid env/Mlvi-4 mRNA transcripts are specifically expressed in tumor cells nih.govnih.gov. Normal rat thymus and spleen express a 5.5-kb mRNA transcript detected by a genomic DNA probe from the Mlvi-4 locus, but tumor-specific transcripts are 2.5 kb and 10 kb in length nih.gov.
Sequence analysis of cDNA clones derived from the 2.5-kb tumor-specific mRNA revealed two primary isoforms of the this compound: one consisting of 247 amino acids and another of 226 amino acids nih.govnih.gov. Both isoforms share a common N-terminal region of 221 amino acids, with 207 amino acids originating from the viral env gene and 14 from the Mlvi-4 sequence nih.govnih.gov. The 247-amino-acid variant appears to be the more abundant of the two. Experimental transient transfections demonstrated that the RNA transcript corresponding to the 247-amino-acid clone leads to the expression of a 33 kDa Env/Mlvi-4 fusion protein nih.govnih.gov.
The significance of the this compound lies in the observation that Moloney murine leukemia virus, a gammaretrovirus, causes leukemia and lymphoma in mice, and cells with provirus insertions in the Mlvi-4 locus are actively selected nih.govnih.govnih.gov. Retroviral envelope (env) gene products are known to profoundly influence the biology of hematopoietic cells and mediate crucial steps such as viral attachment and membrane fusion for host cell entry nih.govnih.govnih.govfrontiersin.org. These findings collectively suggest that the detected Env-Mlvi-4 fusion proteins likely contribute to the pathogenesis and growth of T-cell lymphomas nih.govnih.gov.
The key characteristics of the this compound identified are summarized in the table below:
| Feature | Description | Source |
| Origin | Hybrid env/Mlvi-4 mRNA transcripts in MoMLV-induced rat T-cell lymphomas. | nih.govnih.gov |
| Isoforms | Two main forms: 247 amino acids and 226 amino acids. The 247-amino-acid variant is more abundant. | nih.govnih.gov |
| Shared N-terminal | 221 amino acids, with 207 from viral env and 14 from Mlvi-4. | nih.govnih.gov |
| Apparent Molecular Mass | 33 kDa (for the 247-amino-acid protein, based on transient transfections). | nih.govnih.gov |
| Implicated Role | Proposed to contribute to the growth of T-cell lymphomas due to provirus insertions in Mlvi-4 and the known effects of retroviral env products on hematopoietic cells. | nih.govnih.gov |
| Associated Virus | Moloney Murine Leukemia Virus (MoMLV), a gammaretrovirus that causes leukemia and lymphoma. | nih.gov |
Unanswered Questions and Research Gaps
Despite the significant findings regarding the this compound, several critical questions remain unanswered, highlighting key research gaps:
Mechanistic Contribution to Oncogenesis: While the this compound is implicated in T-cell lymphoma growth, the precise molecular mechanisms by which it promotes oncogenesis are not fully elucidated nih.govnih.gov. Further research is needed to define the specific signaling pathways, cellular processes, and host factors influenced by this fusion protein that lead to uncontrolled cell proliferation and tumor development.
Structural and Conformational Dynamics: A comprehensive understanding of the structural rearrangements and conformational changes that the this compound undergoes, particularly during interactions within the cellular environment or during its potential role in cell-cell interactions, is still lacking nih.gov. Insights into general retrovirus fusion mechanisms, including the architecture of nascent fusion pores and the fate of fusion peptides, remain areas of ongoing investigation for various viral Env proteins nih.govnih.govbiorxiv.orgbiorxiv.org.
Role in Cell-Cell Fusion: The exact mechanisms of cell-cell fusion induced by retroviral Env proteins, including the involvement of endocytosis in processes like "fusion-from-within" versus "fusion-from-without," are not entirely clear frontiersin.org. It remains to be seen how the this compound specifically impacts these processes.
Functional Implications of Isoforms: The distinct functional differences, if any, between the 247-amino-acid and 226-amino-acid isoforms of Env-Mlvi-4, and their specific contributions to lymphoma development, require further investigation nih.govnih.gov.
Allosteric Regulation: The origin and nature of heterotropic allostery in such fusion proteins, a general unanswered question in protein science, could also apply to Env-Mlvi-4, potentially revealing novel regulatory mechanisms acs.org.
Emerging Technologies for Enhanced Analysis
Advancements in biotechnological tools and analytical techniques offer promising avenues for deeper exploration of the this compound:
Spectroscopy and Structural Characterization: Microfluidic Modulation Spectroscopy (MMS) equipped with a quantum cascade laser (QCL) and microfluidic flow cells provides highly sensitive secondary structural characterization of fusion proteins. This technology could be invaluable for analyzing the this compound's structure and any subtle conformational changes it undergoes redshiftbio.com. Cryo-electron tomography (cET) combined with sub-volume averaging has already proven useful for studying native viral Env structures and their conformational changes upon host cell interaction, offering high-resolution insights into MLV Env dynamics nih.gov.
Advanced Labeling and Imaging: Technologies like SNAP-tag® and CLIP-tag® enable specific and rapid covalent labeling of fusion proteins with synthetic probes. This allows for detailed studies of protein function, precise determination of cellular localization, and analysis of protein-protein interactions within living cells or in high-throughput assays neb.com.
Bioanalytical Methods: Ligand binding assays (LBA), including Enzyme-Linked Immunosorbent Assay (ELISA) platforms, are routinely employed for quantitative analysis of fusion protein concentration and for detecting immunogenicity (e.g., anti-drug antibodies through electrochemiluminescence-based bridging methods) wuxiapptec.com. Flow cytometry can further provide immunophenotyping analysis, helping to identify affected cell populations and changes in the expression of specific surface proteins or receptors influenced by Env-Mlvi-4 wuxiapptec.com.
Computational Approaches: Molecular dynamics simulations are increasingly being used to model and understand the complex conformational fluctuations and membrane interactions of viral fusion proteins, providing atomic-level insights into their mechanisms biorxiv.org.
Genomic and Gene Editing Technologies: CRISPR/Cas9 systems, alongside next-generation sequencing, offer powerful tools for dissecting the genomic alterations and gene expression profiles associated with viral oncogenesis, including those related to the integration and activity of the env-Mlvi-4 fusion accscience.com.
Broader Implications for Understanding Viral Oncogenesis and Fusion Protein-Driven Diseases
The study of the this compound extends beyond its direct role in rat T-cell lymphomas, offering broader implications for understanding viral oncogenesis and the pathology of fusion protein-driven diseases:
Elucidating Retroviral Oncogenesis: Research on Env-Mlvi-4 contributes to the understanding of how non-acute retroviruses induce cancers, specifically through mechanisms such as insertional activation of cellular proto-oncogenes. The formation of fusion proteins can be a direct outcome of such events, leading to the activation of oncogenic pathways nih.govbasicmedicalkey.com. This further illuminates the intricate interplay between viral genes and host cellular machinery that leads to uncontrolled cell proliferation, immune evasion, and genomic instability in cancer accscience.com.
Insights into Fusion Protein Biology and Therapeutics: Beyond viral contexts, understanding the biology of Env-Mlvi-4 fusion proteins provides valuable lessons for the broader field of fusion protein research. Fusion proteins are a rapidly expanding class of biotherapeutics, designed for targeted multi-functional therapy redshiftbio.comnumberanalytics.com. Ongoing research aims to improve their specificity, efficacy, and safety, with applications in personalized immunotherapy and combination therapies numberanalytics.com. The challenges and successes in characterizing proteins like Env-Mlvi-4 can inform the rational design and development of novel therapeutic fusion proteins.
Diagnostic Potential: The principles derived from studying viral fusion proteins are applicable to diagnostic innovation. Fusion proteins are valuable diagnostic tools due to their high specificity and flexibility, used in assays such as ELISA, immunoprecipitation, rapid point-of-care diagnostics, and multiplexed assays for simultaneous detection of multiple biomarkers numberanalytics.com.
Fundamental Membrane Fusion Mechanisms: Viral fusion proteins serve as crucial models for understanding fundamental biological processes of membrane fusion, which is essential for enveloped viruses to enter host cells and initiate disease researchgate.net. Insights gained from Env-Mlvi-4 can contribute to a deeper understanding of these universal membrane dynamics, potentially impacting our knowledge of other cellular fusion events, such as those involved in autophagy and lysosomal function mdpi.com.
Compound Names and PubChem CIDs
Note: PubChem CIDs (Compound Identifiers) are assigned to chemical compounds and their activities. Proteins, being macromolecules, are typically identified by UniProt Accession Numbers, which provide detailed biological and sequence information. As the this compound is a protein, it does not have a PubChem CID. Its corresponding UniProt accession numbers are provided.
| Name | Type | Identifier (PubChem CID / UniProt Accession) | Notes |
| This compound | Protein | UniProt: Q86833 (226 aa), Q86834 (247 aa) | No PubChem CID available for this protein. uniprot.org |
Q & A
Q. Can AI-driven tools like GPT-4V enhance analysis of env-Mlvi-4 fusion mechanisms?
- Methodological Answer : Yes. GPT-4V can extract contextual data from cryo-EM figures, classify conformational states, and generate hypotheses about fusion pathways. For example, it can infer residue accessibility changes from annotated density maps, accelerating epitope discovery. Pair AI outputs with experimental validation to mitigate hallucination risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
